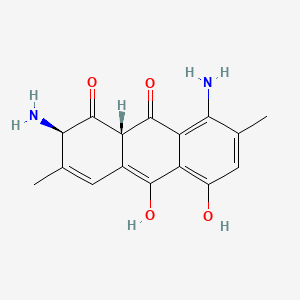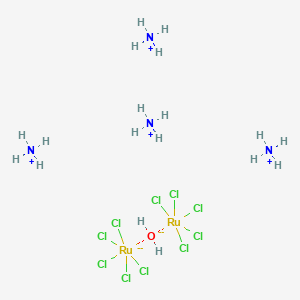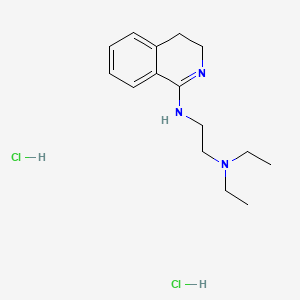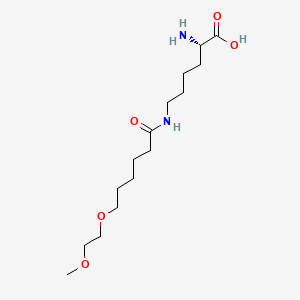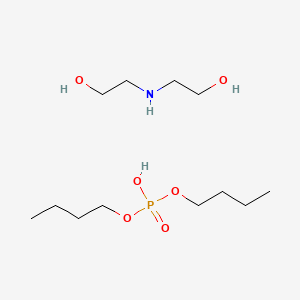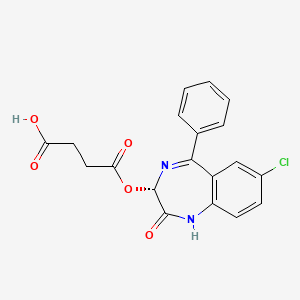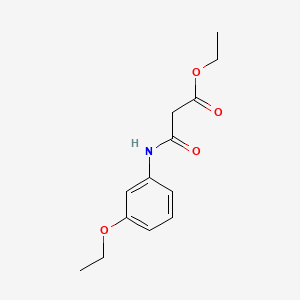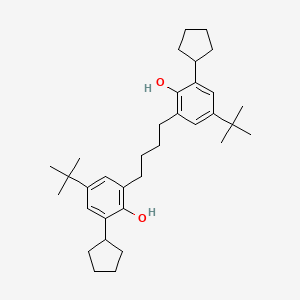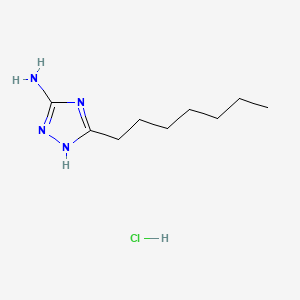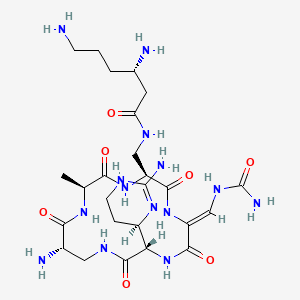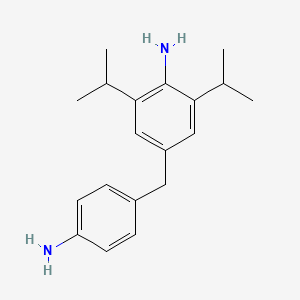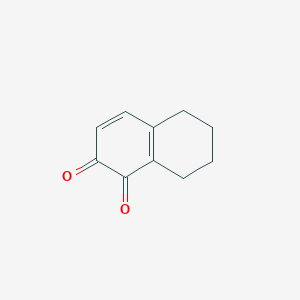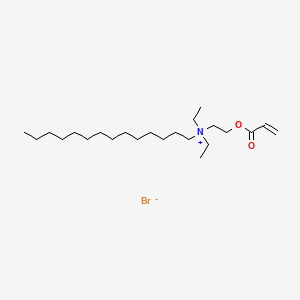
(2-(Acryloyloxy)ethyl)diethyltetradecylammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Acryloyloxy)ethyl)diethyltetradecylammonium bromide is a quaternary ammonium compound with the molecular formula C23H46BrNO2. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by its long hydrophobic alkyl chain and a hydrophilic quaternary ammonium group, making it an effective agent in reducing surface tension.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Acryloyloxy)ethyl)diethyltetradecylammonium bromide typically involves the reaction of tetradecylamine with diethyl sulfate to form diethyltetradecylamine. This intermediate is then reacted with 2-chloroethyl acrylate in the presence of a base to yield the final product. The reaction conditions often include:
Temperature: 50-70°C
Solvent: Anhydrous ethanol or methanol
Catalyst: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high purity of the final product. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(2-(Acryloyloxy)ethyl)diethyltetradecylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
Polymerization: The acrylate group can undergo free radical polymerization to form polymers or copolymers.
Hydrolysis: The ester linkage in the acrylate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Sodium chloride, sodium iodide, or sodium hydroxide in aqueous or alcoholic solutions.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide in the presence of heat or UV light.
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solutions at elevated temperatures.
Major Products Formed
Substitution Reactions: Corresponding quaternary ammonium salts with different anions.
Polymerization: Polymers or copolymers with varying molecular weights and properties.
Hydrolysis: (2-Hydroxyethyl)diethyltetradecylammonium bromide and acrylic acid.
Scientific Research Applications
(2-(Acryloyloxy)ethyl)diethyltetradecylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in emulsion polymerization and as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of personal care products, detergents, and fabric softeners due to its surfactant properties.
Mechanism of Action
The mechanism of action of (2-(Acryloyloxy)ethyl)diethyltetradecylammonium bromide is primarily based on its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions and dispersions. In biological systems, it disrupts microbial cell membranes, leading to cell lysis and death. The quaternary ammonium group interacts with negatively charged components of the cell membrane, while the hydrophobic alkyl chain inserts into the lipid bilayer, causing membrane destabilization.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium surfactant with a similar structure but a different alkyl chain length.
Dodecyltrimethylammonium bromide (DTAB): Similar to CTAB but with a shorter alkyl chain.
Benzalkonium chloride: A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths.
Uniqueness
(2-(Acryloyloxy)ethyl)diethyltetradecylammonium bromide is unique due to the presence of the acrylate group, which allows for polymerization and the formation of functionalized polymers. This property is not present in other similar quaternary ammonium compounds, making it valuable in applications requiring polymerizable surfactants.
Properties
CAS No. |
94086-92-7 |
|---|---|
Molecular Formula |
C23H46BrNO2 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
diethyl-(2-prop-2-enoyloxyethyl)-tetradecylazanium;bromide |
InChI |
InChI=1S/C23H46NO2.BrH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-24(7-3,8-4)21-22-26-23(25)6-2;/h6H,2,5,7-22H2,1,3-4H3;1H/q+1;/p-1 |
InChI Key |
VMVXKFHCRREBKW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](CC)(CC)CCOC(=O)C=C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


